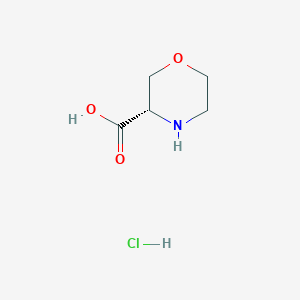
(S)-Morpholine-3-carboxylic acid hydrochloride
Overview
Description
Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals. It’s a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . Hydrochloric acid is a strong, corrosive acid commonly used in laboratory and industrial applications .
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclization reactions . For instance, imidazolines, a class of compounds found in numerous natural and pharmaceutical products, are used as intermediates in the synthesis of organic molecules .Molecular Structure Analysis
Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . Hydrochloric acid is a simple diatomic molecule consisting of a hydrogen atom and a chlorine atom .Chemical Reactions Analysis
Hydrochloric acid, being a strong acid, readily donates protons in chemical reactions, making it a good reagent for various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, hydrochloric acid is a colorless, corrosive liquid with a distinctive pungent smell .Scientific Research Applications
Chemical and Pharmacological Interests
Morpholine derivatives have been the focus of significant scientific interest due to their diverse pharmacological profiles. As an organic heterocycle, the morpholine ring is present in various compounds designed for a broad spectrum of pharmacological activities. Recent studies have emphasized morpholine and pyran analogues due to their potent pharmacophoric activities. The exploration and development of methodologies for these analogues have led to a deeper understanding of their potential therapeutic applications (Asif & Imran, 2019).
Antisense Technology in Gene Function Inhibition
Morpholino oligos, a derivative of morpholine, have been extensively tested in various model organisms to inhibit gene function. These studies have demonstrated the potential of morpholinos as a simple and rapid method to understand gene function, making them a crucial tool in molecular biology and genetics research (Heasman, 2002).
Synthetic Overview and Pharmaceutical Applications
Morpholine and its nucleus exhibit a wide range of pharmaceutical applications, prompting scientists to develop new methods for synthesizing its derivatives. The current trend in the synthesis of morpholine analogues highlights their significant pharmacophoric activities, establishing them as a versatile compound in drug development and medicinal chemistry (Al-Ghorbani Mohammed et al., 2015).
Coordination Properties with Metal Ions
Research focusing on the coordination properties of natural antioxidant molecules with metal ions like Al(III) and Fe(III) has revealed a unique aspect of morpholine derivatives. These studies provide valuable insights into designing molecule-based metal carriers that can potentially improve metal intake or removal in living organisms, showcasing the versatility of morpholine derivatives in biochemical and therapeutic applications (Malacaria et al., 2021).
Mechanism of Action
While specific mechanisms of action would depend on the particular drug or compound, many drugs work by interacting with biological receptors. For example, methylphenidate, a drug containing a piperidine ring, works by blocking the reuptake of norepinephrine and dopamine, increasing their concentrations in the synaptic cleft .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-morpholine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLARZELUGARZ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655097 | |
| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187929-04-9 | |
| Record name | 3-Morpholinecarboxylic acid, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





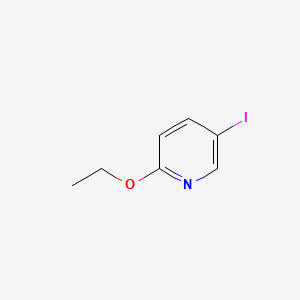
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)
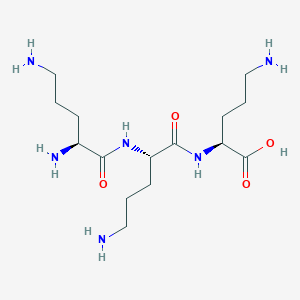
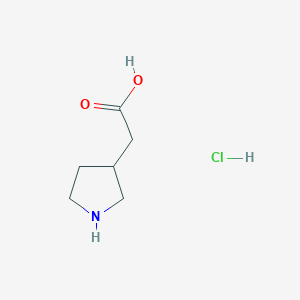


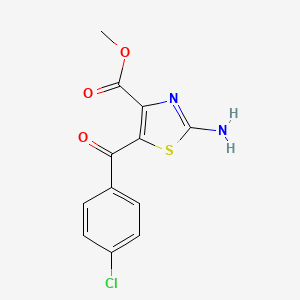

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)
![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)